Plastoquinone

Catalog No.
S539858
CAS No.
4299-57-4
M.F
C53H80O2
M. Wt
749.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plastoquinone

CAS Number

4299-57-4

Product Name

Plastoquinone

IUPAC Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C53H80O2

Molecular Weight

749.2 g/mol

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+

InChI Key

FKUYMLZIRPABFK-IQSNHBBHSA-N

SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C

Solubility

Soluble in DMSO

Synonyms

Plastoquinone, Plastoquinone 9, Plastoquinone-9

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C

Description

The exact mass of the compound Plastoquinone is 748.6158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones. It belongs to the ontological category of plastoquinone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photosynthesis and Electron Transport

Plastoquinone is a crucial component of the electron transport chain within photosystem II (PSII) in plants and algae. It acts as a mobile electron carrier, shuttling electrons extracted from water molecules during the light-dependent reactions of photosynthesis. Research on PQ's role in this process helps us understand the fundamental mechanisms of photosynthesis, which is essential for plant biology and has the potential to improve photosynthetic efficiency for increased crop yields [].

Source

van Eerden et al., 2017

Photoprotection

Plants are constantly exposed to sunlight, which can generate harmful reactive oxygen species (ROS). Plastoquinone, particularly plastoquinone-9 (PQ-9), plays a vital role in protecting plants from photooxidative damage. Studies have shown that overexpressing the PQ-9 biosynthesis gene in Arabidopsis thaliana (a model plant) leads to enhanced resistance to photooxidative stress []. This research highlights the potential of manipulating PQ-9 levels to improve plant tolerance towards environmental stressors like drought or high light intensity.

Source

Ksas et al., 2015:

Beyond Photosynthesis: Antioxidant and Signaling Functions

Plastoquinone's function extends beyond electron transport in photosynthesis. Research suggests it also plays a role in the antioxidant defense system of plants and acts as a signaling molecule. PQ helps scavenge free radicals formed during photosynthesis and other cellular processes, protecting plant cells from oxidative damage []. Additionally, PQ may be involved in signaling pathways that regulate various plant responses to environmental cues.

Plastoquinone is a terpenoid-quinone (meroterpenoid) compound integral to the electron transport chain during the light-dependent reactions of photosynthesis. The most prevalent form, plastoquinone-9, has a structure characterized by a 2,3-dimethyl-1,4-benzoquinone core and a side chain composed of nine isoprenyl units. Other variants include plastoquinone-3 and several analogs such as plastoquinone-A, plastoquinone-B, plastoquinone-C, and plastoquinone-D, which differ primarily in the length of their isoprenyl side chains and structural modifications .

Plastoquinone plays a critical role in transferring electrons from the photosystem II reaction center to the cytochrome b6-f complex, facilitating the conversion of solar energy into chemical energy. This process is essential for the synthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), both vital for subsequent metabolic processes in plants and algae

2
.

  • Plastoquinone shuttles electrons extracted from water at PSII to the cytochrome b6f complex, a key step in the generation of a proton gradient used for ATP synthesis via chemiosmosis []. This electron transfer is vital for the light-dependent reactions of photosynthesis.
  • Research on the specific hazards of PQ is limited. However, as a quinone, it may possess mild irritant properties [].
  • It's generally considered safe for handling with standard laboratory precautions.
Within the photosynthetic electron transport chain:

  • Electron Transfer: Plastoquinone accepts electrons from the photosystem II reaction center, reducing to plastoquinol (the fully reduced form) through a series of one-electron transfers.
  • Proton Coupling: During its reduction, plastoquinone also facilitates the uptake of protons from the stroma, contributing to a proton gradient across the thylakoid membrane, which is harnessed by ATP synthase to produce ATP .
  • Antioxidant Activity: Plastoquinol acts as an antioxidant, reducing reactive oxygen species generated during photosynthesis by converting superoxides into hydrogen peroxide and plastosemiquinone .

Plastoquinone's primary biological activity lies in its function as an electron carrier in photosynthesis. It is crucial for:

  • Energy Conversion: Contributing to the conversion of light energy into chemical energy through its role in the electron transport chain.
  • Regulating Photosystem Activity: Serving as a signal for balancing activities between photosystem I and photosystem II, indicating when one system is rate-limiting .
  • Antioxidant Defense: Protecting cells from oxidative damage by neutralizing reactive oxygen species produced during photosynthetic reactions .

The biosynthesis of plastoquinone occurs primarily through two pathways:

  • Methylerythritol Phosphate Pathway (MEP): This pathway involves the synthesis of solanesyl diphosphate from isoprenoid precursors, followed by its condensation with p-hydroxyphenylpyruvate to form intermediates that eventually lead to plastoquinol.
  • Tyrosine Metabolism: The initial step involves converting tyrosine into p-hydroxyphenylpyruvate, which then participates in further reactions to yield plastoquinol .

These biosynthetic pathways are predominantly found in photosynthetic organisms such as plants and algae.

Plastoquinone has several significant applications:

  • Agricultural Biotechnology: Understanding its role in photosynthesis can lead to enhanced crop yields through genetic engineering aimed at optimizing electron transport processes.
  • Bioenergetics Research: It serves as a model compound for studying electron transfer mechanisms in biological systems.
  • Antioxidant Research: Due to its ability to mitigate oxidative stress, it is being explored for potential applications in health and nutrition .

Research on plastoquinone interactions focuses on its binding dynamics within the thylakoid membrane and its role in electron transfer:

  • Studies have shown that plastoquinone binds at specific sites within photosystem II (QA and QB sites), where it undergoes reduction and oxidation cycles critical for efficient energy conversion .
  • Investigations into its interaction with other components of the electron transport chain reveal insights into how it facilitates proton transfer and contributes to creating an electrochemical gradient necessary for ATP synthesis
    2
    .

Plastoquinone shares structural and functional similarities with other quinones, particularly ubiquinone (coenzyme Q10). Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsFunctionality
PlastoquinoneContains isoprenyl side chains; primarily involved in photosynthesisElectron carrier in photosystem II
UbiquinoneSimilar benzoquinone core but longer isoprenyl chain; found in all aerobic organismsElectron carrier in mitochondrial respiration
Vitamin KContains a naphthoquinone structure; involved in blood clottingFunctions as a cofactor for enzymes involved in coagulation
MenadioneA synthetic form of vitamin K; used as a dietary supplementActs as an electron carrier but less efficient than plastoquinone

Plastoquinone's unique role in photosynthesis distinguishes it from these compounds, which are primarily associated with cellular respiration or other metabolic functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

18.2

Exact Mass

748.6158

Appearance

Solid powder

Melting Point

48-49°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OAC30J69CN

Wikipedia

Plastoquinone

Dates

Modify: 2024-04-14
1: Szymańska R, Kruk J. Novel and rare prenyllipids - Occurrence and biological activity. Plant Physiol Biochem. 2018 Jan;122:1-9. doi: 10.1016/j.plaphy.2017.11.008. Epub 2017 Nov 14. Review. PubMed PMID: 29169080.
2: Zobnina V, Lambreva MD, Rea G, Campi G, Antonacci A, Scognamiglio V, Giardi MT, Polticelli F. The plastoquinol-plastoquinone exchange mechanism in photosystem II: insight from molecular dynamics simulations. Photosynth Res. 2017 Jan;131(1):15-30. Epub 2016 Jul 4. PubMed PMID: 27376842.
3: Silachev DN, Plotnikov EY, Zorova LD, Pevzner IB, Sumbatyan NV, Korshunova GA, Gulyaev MV, Pirogov YA, Skulachev VP, Zorov DB. Neuroprotective Effects of Mitochondria-Targeted Plastoquinone and Thymoquinone in a Rat Model of Brain Ischemia/Reperfusion Injury. Molecules. 2015 Aug 11;20(8):14487-503. doi: 10.3390/molecules200814487. PubMed PMID: 26270657; PubMed Central PMCID: PMC6332348.
4: Korshunova GA, Shishkina AV, Skulachev MV. Design, Synthesis, and Some Aspects of the Biological Activity of Mitochondria-Targeted Antioxidants. Biochemistry (Mosc). 2017 Jul;82(7):760-777. doi: 10.1134/S0006297917070021. Review. PubMed PMID: 28918741.
5: Røkke G, Melø TB, Hohmann-Marriott MF. The plastoquinone pool of Nannochloropsis oceanica is not completely reduced during bright light pulses. PLoS One. 2017 Apr 12;12(4):e0175184. doi: 10.1371/journal.pone.0175184. eCollection 2017. PubMed PMID: 28403199; PubMed Central PMCID: PMC5389811.
6: Tanaka K, Kaneko M, Ishikawa M, Kato S, Ito H, Kamachi T, Kamiya K, Nakanishi S. Specific Interaction between Redox Phospholipid Polymers and Plastoquinone in Photosynthetic Electron Transport Chain. Chemphyschem. 2017 Apr 19;18(8):878-881. doi: 10.1002/cphc.201700065. Epub 2017 Feb 23. PubMed PMID: 28194920.
7: Ksas B, Becuwe N, Chevalier A, Havaux M. Plant tolerance to excess light energy and photooxidative damage relies on plastoquinone biosynthesis. Sci Rep. 2015 Jun 3;5:10919. doi: 10.1038/srep10919. PubMed PMID: 26039552; PubMed Central PMCID: PMC4454199.
8: Lambreva MD, Russo D, Polticelli F, Scognamiglio V, Antonacci A, Zobnina V, Campi G, Rea G. Structure/function/dynamics of photosystem II plastoquinone binding sites. Curr Protein Pept Sci. 2014;15(4):285-95. Review. PubMed PMID: 24678671; PubMed Central PMCID: PMC4030317.
9: Van Eerden FJ, Melo MN, Frederix PWJM, Periole X, Marrink SJ. Exchange pathways of plastoquinone and plastoquinol in the photosystem II complex. Nat Commun. 2017 May 10;8:15214. doi: 10.1038/ncomms15214. PubMed PMID: 28489071; PubMed Central PMCID: PMC5436218.
10: Zernii EY, Gancharova OS, Baksheeva VE, Golovastova MO, Kabanova EI, Savchenko MS, Tiulina VV, Sotnikova LF, Zamyatnin AA Jr, Philippov PP, Senin II. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome. Oxid Med Cell Longev. 2017;2017:9281519. doi: 10.1155/2017/9281519. Epub 2017 Oct 12. PubMed PMID: 29158874; PubMed Central PMCID: PMC5660788.
11: Hasegawa R, Saito K, Takaoka T, Ishikita H. pK (a) of ubiquinone, menaquinone, phylloquinone, plastoquinone, and rhodoquinone in aqueous solution. Photosynth Res. 2017 Sep;133(1-3):297-304. doi: 10.1007/s11120-017-0382-y. Epub 2017 Apr 12. PubMed PMID: 28405861; PubMed Central PMCID: PMC5500672.
12: Skulachev MV, Skulachev VP. Programmed Aging of Mammals: Proof of Concept and Prospects of Biochemical Approaches for Anti-aging Therapy. Biochemistry (Mosc). 2017 Dec;82(12):1403-1422. doi: 10.1134/S000629791712001X. Review. PubMed PMID: 29486692.
13: Borisova-Mubarakshina MM, Vetoshkina DV, Ivanov BN. Antioxidant and signaling functions of the plastoquinone pool in higher plants. Physiol Plant. 2019 May;166(1):181-198. doi: 10.1111/ppl.12936. Epub 2019 Mar 6. Review. PubMed PMID: 30706486.
14: Kishi S, Saito K, Kato Y, Ishikita H. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. Photosynth Res. 2017 Nov;134(2):193-200. doi: 10.1007/s11120-017-0433-4. Epub 2017 Aug 22. PubMed PMID: 28831654; PubMed Central PMCID: PMC5645442.
15: Dilley RA. Frederick Loring Crane (1925-2016): Discoverer of coenzyme Q10 and rediscoverer of plastoquinone. Photosynth Res. 2017 Mar;131(3):237-239. doi: 10.1007/s11120-016-0319-x. Epub 2016 Nov 4. PubMed PMID: 27815800.
16: Sadre R, Frentzen M, Saeed M, Hawkes T. Catalytic reactions of the homogentisate prenyl transferase involved in plastoquinone-9 biosynthesis. J Biol Chem. 2010 Jun 11;285(24):18191-8. doi: 10.1074/jbc.M110.117929. Epub 2010 Apr 16. PubMed PMID: 20400515; PubMed Central PMCID: PMC2881743.
17: Tsybul'ko E, Krementsova A, Symonenko A, Rybina O, Roshina N, Pasyukova E. The Mitochondria-Targeted Plastoquinone-Derivative SkQ1 Promotes Health and Increases Drosophila melanogaster Longevity in Various Environments. J Gerontol A Biol Sci Med Sci. 2017 Apr 1;72(4):499-508. doi: 10.1093/gerona/glw084. PubMed PMID: 27166099; PubMed Central PMCID: PMC5861911.
18: Nowicka B, Żądło A, Pluciński B, Kruk J, Kuczyńska P. The oxidative stress in allelopathy: Participation of prenyllipid antioxidants in the response to juglone in Chlamydomonas reinhardtii. Phytochemistry. 2017 Dec;144:171-179. doi: 10.1016/j.phytochem.2017.09.012. Epub 2017 Sep 22. PubMed PMID: 28942064.
19: Silachev DN, Plotnikov EY, Pevzner IB, Zorova LD, Balakireva AV, Gulyaev MV, Pirogov YA, Skulachev VP, Zorov DB. Neuroprotective Effects of Mitochondria-Targeted Plastoquinone in a Rat Model of Neonatal Hypoxic⁻Ischemic Brain Injury. Molecules. 2018 Jul 27;23(8). pii: E1871. doi: 10.3390/molecules23081871. PubMed PMID: 30060443; PubMed Central PMCID: PMC6222533.
20: Bakeeva LE. Age-Related Changes in Ultrastructure of Mitochondria. Effect of SkQ1. Biochemistry (Mosc). 2015 Dec;80(12):1582-8. doi: 10.1134/S0006297915120068. Review. PubMed PMID: 26638683.

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